Didodecyl sebacate

Description

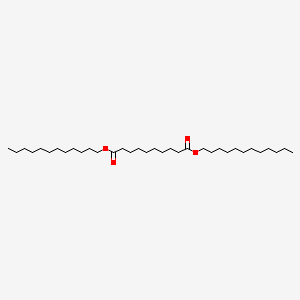

Structure

2D Structure

Properties

CAS No. |

2432-88-4 |

|---|---|

Molecular Formula |

C34H66O4 |

Molecular Weight |

538.9 g/mol |

IUPAC Name |

didodecyl decanedioate |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-19-23-27-31-37-33(35)29-25-21-17-18-22-26-30-34(36)38-32-28-24-20-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |

InChI Key |

HIKZOIYUQFYFBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Kinetics

Conventional Esterification Routes for Didodecyl Sebacate (B1225510)

The primary method for synthesizing didodecyl sebacate is through the direct esterification of sebacic acid with dodecanol (B89629). This reaction can be facilitated by various catalytic systems or, in some cases, proceed without a catalyst under specific conditions.

Catalytic Esterification Strategies

Catalysts are commonly employed to increase the reaction rate and yield of this compound. These catalysts can be broadly categorized as homogeneous, heterogeneous, or enzymatic, each offering different advantages and disadvantages in terms of efficiency, selectivity, and environmental impact.

Homogeneous catalysts are soluble in the reaction medium, which often leads to high catalytic activity. Common homogeneous catalysts for the esterification of sebacic acid include mineral acids and organometallic compounds.

Mineral Acids: Sulfuric acid is a widely used conventional catalyst for the synthesis of sebacate esters. researchgate.net While effective in achieving high conversion rates, its use is associated with issues such as reactor corrosion, difficulty in separation from the product, and environmental concerns. scribd.commdpi.com

Organometallic Catalysts: Titanate esters are utilized as catalysts in the synthesis of dioctyl sebacate, a structurally similar compound. google.com The process involves heating sebacic acid and the alcohol to 150-165 °C, adding the titanate catalyst, and then further increasing the temperature to 210-225 °C to carry out the esterification. google.com Another example is the use of stannous oxide, a non-solid acid catalyst, which demonstrates high catalytic activity, shorter reaction times, and results in a lighter-colored product with a simpler post-treatment process. google.com Simple zinc(II) salts have also been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids with long-chain alcohols. nih.gov

Table 1: Comparison of Homogeneous Catalysts in Sebacate Ester Synthesis

| Catalyst | Reactants | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Sulfuric Acid | Sebacic acid and various alcohols | 130 | Conventional and effective catalyst for esterification. | researchgate.net |

| Titanate Esters | Sebacic acid and 2-ethylhexanol | 210-225 | Yields a high-quality product with over 99.5% purity. | google.com |

| Stannous Oxide | Sebacic acid and 2-ethylhexanol | 200-230 | High catalytic activity, short reaction time, and environmentally friendly. | google.com |

| Zinc Oxide | Fatty acids and long-chain alcohols | Not specified | Effective and recyclable catalyst for solvent-free esterification. | nih.gov |

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the product and allows for potential reuse, aligning with green chemistry principles. mdpi.com

Solid Acid Catalysts: Acid-activated clays have been studied for the esterification of fatty acids with short-chain alcohols, demonstrating their potential as low-cost, environmentally compatible, and reusable catalysts. mdpi.com Another approach involves the use of sulfonated glycerol, a byproduct of biodiesel production, as a solid acid catalyst for the esterification of palm fatty acid distillate, achieving yields of up to 98.2%. mdpi.com Keggin heteropolyacids immobilized on Ni-MOF composites have also shown good catalytic performance in the esterification of fatty acids. rsc.org

Enzymatic catalysis, particularly using lipases, has emerged as a promising green alternative for the synthesis of sebacate esters. researchgate.net Lipases offer high specificity, operate under mild reaction conditions, and can be immobilized for reuse, which reduces downstream processing costs. scribd.com

Immobilized Lipases: Several commercial immobilized lipases, such as Novozym 435, Lipozyme RM IM, and Lipozyme TL IM, have been investigated for the synthesis of dioctyl sebacate. scribd.comresearchgate.net In a solvent-free system, Novozym 435 demonstrated the highest sebacic acid conversion (close to 100%) and a diester molar percentage higher than 90% at 100 °C with a sebacic acid to octanol molar ratio of 1:5. researchgate.net The use of molecular sieves can significantly improve the product yield by removing the water produced during the reaction. researchgate.net

Table 2: Performance of Different Lipases in Dioctyl Sebacate Synthesis

| Lipase (B570770) | System | Temperature (°C) | Sebacic Acid Conversion (%) | Key Findings | Reference |

|---|---|---|---|---|---|

| Novozym 435 | Solvent-free | 100 | ~100 | Highest conversion and yield among tested lipases. | researchgate.net |

| Lipozyme RM IM | Solvent-free | 100 | Not specified | Lower performance compared to Novozym 435. | scribd.comresearchgate.net |

| Lipozyme TL IM | Solvent-free | 100 | Not specified | Lower performance compared to Novozym 435. | scribd.comresearchgate.net |

| Novozym 435 | Toluene | 40 | 93 | Addition of molecular sieves markedly improved yield. | researchgate.net |

Non-Catalytic Synthesis Approaches for this compound

While less common, this compound can be synthesized without the use of a catalyst, typically by employing high temperatures and pressures.

Supercritical Alcohol Conditions: The non-catalytic esterification of sebacic acid has been successfully conducted in near-critical and supercritical methanol. researchgate.net A maximum molar yield of 87% for dimethyl sebacate was achieved at 623 K (350 °C) with a molar ratio of 5:1 (methanol to sebacic acid) within a reaction time of 25 minutes. researchgate.net This method avoids the complications associated with catalyst separation and is fairly water-resistant. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been explored as an energy-efficient method for the non-catalytic esterification of fatty acids. mdpi.com This approach can achieve high reaction conversions (up to 97.62% for oleic acid) and is considered an environmentally friendly process as it eliminates the need for a catalyst. mdpi.com

Green Chemistry Principles in this compound Production

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Several strategies in this compound production align with these principles:

Use of Renewable Feedstocks: Sebacic acid is a bio-based chemical derived from castor oil, a renewable resource. researchgate.net The use of such renewable feedstocks is a cornerstone of sustainable chemistry. nih.gov

Solvent-Free Synthesis: Conducting the esterification reaction in the absence of a solvent, as demonstrated in several enzymatic and catalytic processes, reduces the environmental impact associated with solvent use and disposal. researchgate.netrsc.org

Energy Efficiency: The development of more active catalysts that allow for lower reaction temperatures and shorter reaction times contributes to a more energy-efficient process. researchgate.net Additionally, methods like microwave-assisted synthesis offer an alternative to conventional heating with potentially lower energy consumption. mdpi.com

Waste Reduction: The use of highly selective catalysts, such as enzymes, minimizes the formation of byproducts, leading to higher purity products and less waste. nih.gov Furthermore, designing processes where byproducts can be utilized, such as using glycerol from biodiesel production to create catalysts, contributes to a circular economy. mdpi.com

By integrating these green chemistry principles, the production of this compound can be made more sustainable and environmentally friendly.

Solvent-Free Esterification Processes

Solvent-free esterification processes are increasingly favored for the synthesis of long-chain esters like this compound due to their environmental benefits and improved process efficiency. These methods eliminate the need for organic solvents, which reduces waste, lowers costs, and simplifies product separation.

Enzymatic catalysis, particularly with immobilized lipases, is a prominent solvent-free method. Lipases such as Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, are effective catalysts. researchgate.netresearchgate.netscribd.comdaneshyari.com In these systems, the reactants, sebacic acid and dodecanol, also serve as the reaction medium. The high viscosity of the mixture at the start of the reaction can pose challenges to mass transfer. However, as the reaction progresses and the mono- and di-esters are formed, the viscosity typically decreases.

Key reaction parameters in solvent-free enzymatic synthesis include temperature, substrate molar ratio, and enzyme loading. Temperatures are generally kept moderate (e.g., 60-100°C) to maintain enzyme stability. researchgate.net An excess of one reactant, usually the alcohol (dodecanol), is used to shift the reaction equilibrium towards the product side. scribd.com Continuous removal of the water byproduct, for instance by applying a vacuum or using molecular sieves, is crucial for achieving high conversion rates. researchgate.netscribd.comresearcher.life

The following table illustrates typical parameters investigated in the solvent-free enzymatic synthesis of sebacate diesters, which are analogous to the synthesis of this compound.

| Parameter | Range Investigated | Effect on Conversion |

|---|---|---|

| Temperature | 70 - 110 °C | Increases rate, but high temperatures can deactivate the enzyme. |

| Sebacic Acid:Alcohol Molar Ratio | 1:2 to 1:7 | Excess alcohol shifts equilibrium, increasing final conversion. scribd.com |

| Enzyme Loading (% by weight) | 3 - 13 % | Higher loading increases initial reaction rate. researchgate.net |

| Water Removal Method | Vacuum, Molecular Sieves, Nitrogen Sparging | Essential for driving the reaction to completion. researchgate.netscribd.com |

Sustainable Catalyst Development for Sebacate Synthesis

The development of sustainable catalysts is a key focus in modern chemical synthesis to replace traditional corrosive mineral acids like sulfuric acid. For sebacate synthesis, two main categories of sustainable catalysts are prominent: biocatalysts and heterogeneous solid acid catalysts.

Heterogeneous Solid Acid Catalysts: These catalysts offer the benefits of easy separation and reduced corrosion compared to liquid acids. Examples include stannous oxide and various titanates. google.comosti.gov These catalysts function at higher temperatures (e.g., 180-230°C) than enzymes. google.com Research is ongoing to develop novel solid acid catalysts with higher activity and stability, allowing for more efficient and environmentally friendly production of esters.

The table below compares different catalytic systems for the synthesis of sebacate esters.

| Catalyst Type | Example | Typical Temperature (°C) | Advantages | Disadvantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid | 120 - 160 | High reaction rate | Corrosive, difficult to separate, waste generation |

| Biocatalyst | Immobilized Lipase (Novozym 435) | 60 - 100 | High selectivity, mild conditions, reusable, biodegradable. researchgate.netscribd.com | Higher initial cost, potential for deactivation |

| Heterogeneous Acid | Stannous Oxide | 200 - 230 | Easily separated, reusable, non-corrosive. google.com | Requires high reaction temperatures |

Process Intensification for Reduced Environmental Footprint

Process intensification aims to develop smaller, more energy-efficient, and safer manufacturing processes. For this compound synthesis, this can be achieved by integrating reaction and separation steps. The use of continuous flow reactors, such as microreactors, offers significant advantages over traditional batch reactors. These systems provide superior heat and mass transfer, allowing for better temperature control and faster reaction rates. The high surface-area-to-volume ratio in microreactors can significantly enhance the efficiency of water removal, a critical factor in driving the esterification equilibrium.

Reactive distillation is another process intensification strategy where the reaction and separation of products occur in a single unit. As the esterification proceeds in the reaction column, the water byproduct is continuously removed from the top of the column, which constantly shifts the equilibrium toward the formation of this compound, leading to higher conversion and purity in a shorter time.

Isolation, Purification, and Yield Optimization Techniques for Research Purity

Achieving high purity is essential for research applications of this compound. The purification process typically involves several steps to remove unreacted starting materials, the catalyst, and any byproducts.

Catalyst Removal : If a heterogeneous catalyst is used, it can be simply filtered off. google.com For homogeneous catalysts like sulfuric acid, a neutralization step is required. This is typically done by washing the crude product with a basic solution, such as a dilute sodium bicarbonate or sodium hydroxide (B78521) solution, which converts the acid catalyst into a salt that can be removed in an aqueous phase. google.comgoogle.com

Removal of Unreacted Reactants : Excess dodecanol and any remaining sebacic acid are typically removed by vacuum distillation. google.comgoogle.com Due to the high boiling point of this compound, the more volatile dodecanol and monoester can be separated under reduced pressure.

Final Polishing : To achieve research-grade purity, a final polishing step using activated carbon or clay is often employed. google.comgoogle.com This step removes color impurities and trace amounts of other non-volatile materials through adsorption, followed by a final filtration.

Yield optimization is achieved by carefully controlling reaction conditions. Techniques such as the Design of Experiment (DoE) can be used to systematically investigate the effects of multiple variables (e.g., temperature, catalyst concentration, reactant ratio) to identify the optimal conditions for maximizing the yield of the desired diester.

Kinetic and Thermodynamic Investigations of this compound Formation

Reaction Rate Determination and Modeling

The esterification of sebacic acid with dodecanol is a reversible, second-order reaction. The reaction proceeds in two consecutive steps: the formation of the monoester (monododecyl sebacate) followed by the formation of the diester (this compound).

The kinetics of similar long-chain alcohol esterifications have been studied, and the reaction rate is dependent on the concentrations of the carboxylic acid groups and the alcohol. researchgate.net A kinetic model can be developed by monitoring the concentration of reactants and products over time, typically via techniques like gas chromatography or by measuring the acid value of the reaction mixture. researchgate.net

The rate equation for a non-catalyzed or acid-catalyzed reaction can often be expressed as: Rate = k[Sebacic Acid][Dodecanol] where 'k' is the reaction rate constant. The temperature dependence of the rate constant typically follows the Arrhenius equation, which allows for the calculation of the activation energy (Ea). researchgate.net For the esterification of crotonic acid with dodecanol using sulfuric acid as a catalyst, an activation energy of approximately 59.9 kJ/mol has been reported. researchgate.net A similar value could be expected for the esterification of sebacic acid.

For enzymatic reactions, more complex kinetic models like the Ping-Pong Bi-Bi mechanism are often used to account for the formation of the enzyme-substrate complex.

Equilibrium Studies and Process Efficiency

As an equilibrium-limited reaction, the maximum achievable conversion in the synthesis of this compound is governed by the thermodynamic equilibrium constant (Keq). The efficiency of the process is therefore highly dependent on strategies to shift this equilibrium to favor product formation.

The primary method for improving process efficiency is the continuous removal of water from the reaction system. researchgate.net This can be accomplished through several means:

Azeotropic Distillation : Using a water-carrying agent (entrainer) to remove water as it is formed.

Vacuum Application : Lowering the pressure to boil off the water at the reaction temperature. scribd.com

Use of Desiccants : Adding molecular sieves to the reaction mixture to adsorb water. researchgate.netresearcher.life

Another strategy is to use a stoichiometric excess of one of the reactants, typically dodecanol, which is often more easily recovered and recycled than sebacic acid. scribd.com By increasing the concentration of the alcohol, the equilibrium is pushed towards the products according to Le Chatelier's principle, resulting in a higher conversion of the limiting reactant, sebacic acid.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Techniques for Structural Elucidation and Purity Profiling

Spectroscopy is the cornerstone of molecular analysis, utilizing the interaction of electromagnetic radiation with matter to glean information about a substance's structure and composition. For didodecyl sebacate (B1225510), a multi-faceted spectroscopic approach, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS), is necessary for a comprehensive characterization.

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for confirming the molecular structure of didodecyl sebacate. The symmetry of the molecule—a central C8 alkyl chain flanked by two ester groups, each attached to a C12 alkyl chain—is clearly reflected in its NMR spectra.

The ¹H NMR spectrum exhibits characteristic signals for the different types of protons present. The protons on the carbons alpha to the ester oxygen (C-1' of the dodecyl chains) typically appear as a triplet around 4.05 ppm. The protons on the carbons alpha to the carbonyl group (C-2 and C-9 of the sebacate backbone) resonate as a triplet around 2.28 ppm. The bulk of the methylene (B1212753) protons in the long alkyl chains create a large, complex signal multiplet between 1.25 and 1.62 ppm. The terminal methyl protons of the two dodecyl chains appear as a characteristic triplet at approximately 0.88 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone. The carbonyl carbon of the ester group is readily identified by its characteristic chemical shift at approximately 174.1 ppm. The carbons of the methylene groups attached to the ester oxygen (-O-C H₂) appear around 64.9 ppm. The various methylene carbons of the dodecyl and sebacate chains resonate in the range of 22.7 to 34.2 ppm, while the terminal methyl carbons are observed at a chemical shift of about 14.1 ppm. researchgate.net

Table 1: Typical ¹H and ¹³C NMR Chemical Shifts for this compound Note: Data is illustrative and based on analogous long-chain ester compounds. Spectra are typically recorded in CDCl₃.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -C(O )O- | - | ~174.1 |

| -O-C H₂-(CH₂)₁₀-CH₃ | ~4.05 (t) | ~64.9 |

| -C(O)-C H₂- | ~2.28 (t) | ~34.2 |

| -(CH₂)ₙ- (Chain methylenes) | ~1.25 - 1.62 (m) | ~22.7 - 31.9 |

| -CH₂-C H₃ | ~0.88 (t) | ~14.1 |

While 1D NMR confirms the basic connectivity, two-dimensional (2D) NMR techniques are employed to resolve signal overlap and probe the spatial relationships and conformation of large, flexible molecules like this compound. researchgate.netnih.gov

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton couplings through bonds, typically over two to three bonds. magritek.comlibretexts.org In this compound, COSY spectra would show correlations between the -O-CH₂- protons (~4.05 ppm) and their adjacent methylene protons, as well as between all adjacent methylene groups along the alkyl chains, helping to trace the connectivity through the spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. magritek.comhmdb.caaston.ac.uk It is invaluable for unambiguously assigning the signals in the crowded ¹³C spectrum by linking each carbon to its attached proton(s). For example, the carbon signal at ~64.9 ppm would show a correlation to the proton signal at ~4.05 ppm.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons over two to three bonds. magritek.com This technique is crucial for confirming the assembly of the entire molecule, for instance, by showing a correlation between the protons on the carbons alpha to the ester oxygen (-O-CH₂-) and the carbonyl carbon (~174.1 ppm), thus definitively linking the dodecyl chains to the sebacate backbone.

IR and Raman spectroscopy are complementary vibrational techniques that provide "fingerprint" information about the functional groups present in a molecule. kurouskilab.comscitepress.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. In the IR spectrum of this compound, the most prominent and diagnostic absorption band is the strong C=O (carbonyl) stretch of the ester functional group, which appears around 1740 cm⁻¹. Other key absorptions include the C-O stretching vibrations between 1250 and 1160 cm⁻¹, and the strong C-H stretching bands from the numerous methylene and methyl groups in the aliphatic chains, typically found in the 2850-2960 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. scitepress.org For this compound, the long aliphatic chains give rise to strong C-H stretching and bending modes in the Raman spectrum. The C=O stretch is typically weaker in Raman than in IR. However, the skeletal C-C vibrations of the alkyl backbone are often well-defined in the Raman spectrum, providing information about chain conformation. The two techniques are complementary; for instance, IR is highly sensitive to the polar C=O and C-O bonds, while Raman is particularly effective for analyzing the non-polar C-C backbone. kurouskilab.comqut.edu.au

Table 2: Key Vibrational Bands for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

| C=O Stretch (Ester) | ~1740 (Very Strong) | ~1740 (Weak-Medium) |

| CH₂ Bend (Scissoring) | ~1465 (Medium) | ~1450 (Medium) |

| C-O Stretch (Ester) | 1160 - 1250 (Strong) | (Weak) |

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of the parent compound and to gain structural information from its fragmentation patterns. chemguide.co.uk

For this compound (C₃₄H₆₆O₄, Molecular Weight: 554.9 g/mol ), the molecular ion peak (M⁺) at m/z 554 would be expected in the mass spectrum, although its intensity might be low due to the molecule's propensity to fragment upon ionization. libretexts.orglibretexts.org

The fragmentation pattern is highly informative. Common fragmentation pathways for long-chain esters include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.

Cleavage of the C-O bond: Loss of the alkoxy group (-OR).

The long alkyl chains also produce a characteristic series of peaks separated by 14 mass units (corresponding to CH₂ groups), which is a hallmark of aliphatic compounds. libretexts.orgyoutube.com

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edumdpi.com It is the method of choice for identifying and quantifying volatile and semi-volatile organic compounds in a sample.

In the context of this compound analysis, GC-MS is crucial for purity profiling. It can effectively separate and identify more volatile impurities, such as residual starting materials (e.g., dodecanol (B89629), sebacic acid), byproducts from synthesis, or degradation products. xml-journal.net The sample is injected into the GC, where components are separated based on their boiling points and interactions with the chromatographic column. As each separated component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for identification. ub.edu This allows for the detection of trace-level volatile contaminants that might not be visible by other techniques like NMR. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound, which are not amenable to analysis by Gas Chromatography (GC) without derivatization.

In the context of this compound analysis, LC-MS is instrumental for identifying the primary compound and detecting non-volatile impurities or degradation products. The liquid chromatograph first separates the components of a sample mixture. Subsequently, the separated components are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about their molecular weight and structure. rsc.orgnih.gov For a large ester like this compound, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common ionization techniques. The high sensitivity and selectivity of LC-MS/MS (tandem mass spectrometry) further allow for the detection of trace-level impurities that might affect the material's performance properties. nih.govsemanticscholar.org This technique is crucial for ensuring the high purity required for specialized applications and for studying the stability of the ester under various conditions.

| Parameter | Typical Value/Condition | Purpose |

| Chromatography Mode | Reversed-Phase HPLC | Separates compounds based on hydrophobicity. |

| Column | C18 (Octadecylsilane) | Standard stationary phase for non-polar analytes like esters. |

| Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) | Elutes compounds of varying polarities. Formic acid aids in ionization. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates ions from non-volatile analytes for MS analysis. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Separates ions based on their mass-to-charge ratio. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantitative analysis of target compounds. nih.gov |

Chromatographic Separations for Compositional and Impurity Analysis

Chromatographic techniques are fundamental tools for separating and analyzing the components of a mixture. mdpi.com For this compound, these methods are essential for determining its composition, assessing its purity, and identifying any impurities or byproducts from the synthesis process.

High-Performance Liquid Chromatography (HPLC) in Ester Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of esters like this compound. hplc.eu It is used to separate, identify, and quantify each component in a mixture. researchgate.net In a typical setup, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The components are then separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the solvent). lcms.cz

For ester analysis, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com A UV detector is often used for quantification, as the ester group provides some UV absorbance, although it is not a strong chromophore. researchgate.net HPLC is particularly valuable for quantifying the main ester component and detecting less volatile impurities, such as monoesters, unreacted sebacic acid, or other high-molecular-weight species. nih.gov The precision of HPLC allows for the development of robust quality control methods. mdpi.com

| Parameter | Typical Value/Condition | Purpose |

| Column | C18, 4.6 mm I.D. x 150 mm | Provides good separation for medium to low polarity compounds. |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of a range of compounds with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 40 °C | Ensures reproducible retention times by controlling viscosity. researchgate.net |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

| Detector | UV at 210 nm | Detects the carbonyl group in the ester. sielc.com |

Gas Chromatography (GC) for Purity and Volatile Byproducts

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. birchbiotech.com It is widely used to assess the purity of this compound and to detect and quantify volatile byproducts from its synthesis, such as residual dodecanol or other solvents. scribd.com In GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the carrier gas (mobile phase) and a stationary phase coated on the column walls. birchbiotech.com

A flame ionization detector (FID) is commonly used for the analysis of esters, offering high sensitivity to hydrocarbons. For more detailed identification of unknown impurities, GC is often coupled with a mass spectrometer (GC-MS). mdpi.comxml-journal.net This combination allows for the confident identification of byproducts by comparing their mass spectra to spectral libraries. nih.gov The purity of this compound can be determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. birchbiotech.com

| Parameter | Typical Value/Condition | Purpose |

| Column | Capillary Column (e.g., DB-5MS) | Provides high-resolution separation of volatile compounds. xml-journal.net |

| Carrier Gas | Helium or Nitrogen | Inert gas to carry the sample through the column. |

| Inlet Temperature | 280-300 °C | Ensures complete vaporization of the sample. |

| Oven Program | Temperature ramp (e.g., 150 °C to 320 °C) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantitation; MS for identification. scribd.comxml-journal.net |

Gel Permeation Chromatography (GPC) for Oligomeric Species

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. chromatographyonline.com It is particularly useful for characterizing polymers and oligomers. lcms.czintertek.com In the context of this compound, which is synthesized from a dicarboxylic acid and a diol (or in this case, a long-chain alcohol), there is a possibility of forming oligomeric species through side reactions. These oligomers can significantly impact the physical properties of the final product.

GPC is employed to detect and quantify these higher molecular weight impurities. The sample is dissolved in a suitable solvent and passed through a column packed with porous gel. Larger molecules, which cannot enter the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer path and elute later. intertek.com This allows for the separation of this compound from any oligomeric esters. The molecular weight distribution of these oligomers can be determined by calibrating the system with standards of known molecular weight. chromatographyonline.com

| Parameter | Typical Value/Condition | Purpose |

| Columns | Series of columns with different pore sizes | Separates a wide range of molecular weights. |

| Mobile Phase | Tetrahydrofuran (THF) or Chloroform | Solubilizes the ester and potential oligomers. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) | Universal detectors for compounds without a strong UV chromophore. |

| Calibration | Polystyrene standards | Used to create a calibration curve relating elution time to molecular weight. |

Microscopic and Surface-Sensitive Analytical Methodologies

These techniques are employed to investigate the physical characteristics of this compound, particularly when it is used to form thin films or coatings. They provide insights into the material's surface topography and structure at a microscopic level.

Atomic Force Microscopy (AFM) for Morphological Analysis of Thin Films

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. spectraresearch.commdpi.com When this compound is used in applications such as lubricants or plasticizers, it can form thin films on surfaces. researchgate.net AFM is an invaluable tool for characterizing the morphology of these films.

The technique works by scanning a sharp tip, attached to a cantilever, over the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser and photodiode system. This allows for the generation of a detailed topographical map of the surface. mdpi.com AFM can be used to measure key parameters such as surface roughness, grain size, and the presence of any defects or phase-separated domains within the film. spectraresearch.comnih.gov This information is critical for understanding how the film's morphology influences its performance characteristics, such as friction and wear resistance. researchgate.net

| Parameter | Measurement | Significance |

| Imaging Mode | Tapping Mode | Minimizes sample damage while providing high-resolution topographical data. |

| Topography | Provides a 3D profile of the film surface. | Reveals the surface structure and uniformity of the this compound film. spectraresearch.com |

| Roughness Analysis | Quantifies surface roughness (e.g., Root Mean Square - RMS). | Correlates surface texture with functional properties like lubrication and adhesion. researchgate.net |

| Phase Imaging | Maps variations in material properties (e.g., adhesion, stiffness). | Can identify different components or phases within a blended film containing this compound. |

Scanning Electron Microscopy (SEM) for Surface Topography and Elemental Mapping

Based on the current scientific literature available, there are no specific research findings detailing the use of Scanning Electron Microscopy (SEM) for the direct analysis of the surface topography and elemental mapping of pure this compound.

SEM is a powerful and widely utilized technique in materials science for investigating the microstructure, surface features, and elemental composition of a vast array of organic and inorganic materials. particlelaboratories.com The method provides high-resolution imaging that can reveal detailed information about particle shape, size, and morphology. particlelaboratories.com In principle, SEM could be used to characterize the surface of this compound, for instance, to observe its crystalline structure if in a solid state at the time of analysis, or to understand its dispersion within a composite material.

Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM is capable of performing elemental mapping to determine the distribution of constituent elements on a sample's surface. researchgate.netbruker.com For this compound (C34H66O4), an EDS analysis would be expected to show the distribution of carbon and oxygen.

Due to the absence of specific research data, no detailed findings or data tables on the SEM analysis of this compound can be presented.

Mechanistic Pathways and Degradation Dynamics

Detailed Esterification Reaction Mechanisms for Sebacates

The synthesis of didodecyl sebacate (B1225510) is a classic example of Fischer-Speier esterification, involving the reaction of sebacic acid (a dicarboxylic acid) with dodecanol (B89629) (a long-chain alcohol). This reaction is typically catalyzed by an acid to achieve practical reaction rates.

The acid-catalyzed esterification of sebacic acid with dodecanol proceeds through a multi-step nucleophilic acyl substitution mechanism. The process is an equilibrium reaction, and its progression to the diester product, didodecyl sebacate, is driven by the removal of the water byproduct. The mechanism can be described in the following key steps for one of the carboxylic acid groups:

Protonation of the Carbonyl Group: The reaction is initiated by the protonation of the carbonyl oxygen of sebacic acid by the acid catalyst (e.g., H₃O⁺ from H₂SO₄). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack by Dodecanol: A molecule of dodecanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate where the former carbonyl oxygen and the hydroxyl group from dodecanol are both attached to the same carbon.

Proton Transfer: A proton is transferred from the oxonium ion (the protonated hydroxyl group from dodecanol) to one of the original hydroxyl groups of the sebacic acid moiety. This intramolecular or solvent-assisted transfer converts a hydroxyl group into a water molecule (-OH₂⁺), which is an excellent leaving group.

Elimination of Water: The tetrahedral intermediate collapses. The lone pair of electrons on the remaining hydroxyl group reforms the C=O double bond, simultaneously expelling the protonated water molecule.

Deprotonation: The resulting protonated ester is deprotonated by a weak base in the system (such as a water molecule or the conjugate base of the catalyst), yielding the monoester, monododecyl sebacate, and regenerating the acid catalyst.

This entire sequence is repeated at the second carboxylic acid group of the monoester to form the final product, this compound. According to Le Châtelier's principle, the continuous removal of water from the reaction mixture is essential to shift the equilibrium towards the formation of the diester product.

The efficiency of the esterification reaction is profoundly influenced by the nature of the catalyst and its interaction with the substrates. While mineral acids like sulfuric acid are effective, solid acid catalysts (e.g., ion-exchange resins, zeolites) are often preferred in industrial settings for their ease of separation and reusability.

Brønsted vs. Lewis Acidity: The catalytic activity stems from either Brønsted or Lewis acid sites. Brønsted acid sites provide protons (H⁺) to facilitate the protonation step as described in the mechanism above. Lewis acid sites, in contrast, are electron-pair acceptors that can coordinate directly with the carbonyl oxygen of sebacic acid. This coordination polarizes the C=O bond, enhancing the electrophilicity of the carbonyl carbon and making it more reactive towards the nucleophilic attack by dodecanol.

Thermal Degradation Pathways and Kinetics of this compound

When subjected to high temperatures in an inert atmosphere, this compound undergoes thermal decomposition or pyrolysis. The primary degradation pathway for long-chain aliphatic esters like this compound is through a non-radical, intramolecular elimination reaction.

The dominant thermal degradation mechanism for this compound is β-hydride elimination, a type of cis-elimination that occurs via a six-membered cyclic transition state. This reaction does not require a catalyst and proceeds as follows:

First Elimination: One of the ester groups undergoes pyrolysis. A hydrogen atom on the β-carbon of the dodecyl chain is transferred to the carbonyl oxygen, leading to the concerted cleavage of the C-O ester bond. This produces a molecule of 1-dodecene (an alkene) and the intermediate carboxylic acid, monododecyl sebacate .

Second Elimination: As the temperature remains elevated, the remaining ester group on the monododecyl sebacate intermediate undergoes the same β-hydride elimination process. This yields a second molecule of 1-dodecene and a molecule of sebacic acid .

Further Decomposition: If temperatures are sufficiently high, the sebacic acid product can undergo further decomposition, primarily through decarboxylation, to yield products such as cyclononanone and other smaller hydrocarbon fragments.

The table below summarizes the primary products identified during the pyrolysis of this compound.

| Product Name | Chemical Formula | Proposed Formation Mechanism |

|---|---|---|

| 1-Dodecene | C₁₂H₂₄ | Formed via β-hydride elimination from the dodecyl ester group. Two moles are produced per mole of this compound. |

| Sebacic Acid | C₁₀H₁₈O₄ | Formed as the final acid product after two successive β-hydride elimination steps. |

| Monododecyl Sebacate | C₂₂H₄₂O₄ | An intermediate product formed after the first β-hydride elimination step. |

| Cyclononanone | C₉H₁₆O | A secondary decomposition product formed from the high-temperature decarboxylation and cyclization of sebacic acid. |

Thermogravimetric Analysis (TGA) is a standard technique used to quantify the thermal stability of materials by measuring mass loss as a function of temperature. For this compound, TGA provides key data on its decomposition profile. In a typical TGA experiment conducted under an inert nitrogen atmosphere, this compound exhibits high thermal stability, with decomposition occurring in a single, well-defined step corresponding to the volatilization and pyrolysis mechanisms described above.

The key parameters derived from a TGA curve are the onset temperature of decomposition (T_onset), which marks the beginning of significant mass loss, and the temperature of maximum decomposition rate (T_max), identified from the peak of the derivative thermogravimetric (DTG) curve. Research indicates that for this compound, decomposition begins well above 250 °C, reflecting its low volatility and strong covalent bonds.

The table below presents typical TGA data for this compound, illustrating its high thermal stability.

| Parameter | Typical Value (°C) | Conditions |

|---|---|---|

| Onset Temperature (T_onset) | ~275 - 300 °C | Inert Atmosphere (N₂), Heating Rate of 10 °C/min |

| Temperature of Max. Decomposition (T_max) | ~350 - 370 °C |

Oxidative Stability and Mechanisms of Autooxidation

In the presence of oxygen, especially at elevated temperatures, this compound degrades through a free-radical autooxidation mechanism. This process is a primary cause of lubricant and plasticizer failure, leading to increased viscosity, acidity, and sludge formation. The mechanism is a classic radical chain reaction consisting of initiation, propagation, and termination steps.

Initiation: The process begins with the formation of a free radical. This is typically caused by the homolytic cleavage of a C-H bond, which is the weakest link in the molecule. The most susceptible C-H bonds are those alpha to the ester oxygen on the dodecyl chain, as the resulting radical is stabilized by the adjacent oxygen atom. Heat, light, or trace metal impurities can catalyze this initial step.

R-H → R• (Alkyl radical) + H•

Propagation: The chain reaction proceeds in two main steps:

The alkyl radical (R•) reacts almost instantaneously with molecular oxygen (O₂) to form a highly reactive peroxy radical (ROO•).

This peroxy radical then abstracts a hydrogen atom from another this compound molecule (R-H), forming a hydroperoxide (ROOH) and a new alkyl radical (R•). This new radical continues the chain, leading to an accelerating cascade of oxidation.

Chain Branching: The hydroperoxides (ROOH) formed during propagation are thermally unstable. They decompose to form even more reactive radicals, such as alkoxy (RO•) and hydroxyl (•OH) radicals. These new radicals can initiate further oxidation chains, causing the reaction to branch and accelerate exponentially. This auto-catalytic behavior is the hallmark of autooxidation.

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product.

The decomposition of hydroperoxides and subsequent reactions of alkoxy radicals lead to the formation of a complex mixture of oxygenated byproducts, including aldehydes , ketones , and carboxylic acids . These polar products are responsible for the degradation of the material's physical properties.

| Species | Type | Role in Mechanism |

|---|---|---|

| Alkyl Radical (R•) | Radical Intermediate | Initial radical formed; propagates the chain by reacting with O₂. |

| Peroxy Radical (ROO•) | Radical Intermediate | Formed from R• + O₂; abstracts hydrogen to form hydroperoxides. |

| Hydroperoxide (ROOH) | Key Intermediate | Primary stable product of propagation; its decomposition leads to chain branching. |

| Alkoxy Radical (RO•) | Radical Intermediate | Highly reactive radical formed from hydroperoxide decomposition; causes further degradation. |

| Hydroxyl Radical (•OH) | Radical Intermediate | Highly reactive radical formed from hydroperoxide decomposition. |

Radical Chain Mechanisms in Ester Oxidation

The oxidative degradation of esters like this compound proceeds through a well-established radical chain reaction, a process characterized by three primary stages: initiation, propagation, and termination. numberanalytics.comresearchgate.net This autocatalytic oxidation is initiated by the formation of free radicals (R•) from the ester molecule under the influence of stressors such as heat, shear, or exposure to metal ions. ost.ch

Once an alkyl radical is formed on the hydrocarbon chain of the sebacate molecule, the propagation phase begins. This phase involves a cyclical reaction that sustains the degradation process:

Peroxy Radical Formation: The alkyl radical (R•) reacts almost instantaneously with atmospheric oxygen (O₂) to form a highly reactive alkylperoxy radical (ROO•). ost.chnumberanalytics.com

Hydrogen Abstraction: The alkylperoxy radical then abstracts a hydrogen atom from a neighboring ester molecule (RH), creating a hydroperoxide (ROOH) and a new alkyl radical (R•). ost.chnumberanalytics.com This new radical can then participate in the first step, thus propagating the chain reaction.

A detailed study on dioctyl sebacate (DOS), a structurally similar diester, provides insight into the specific products of this oxidative process. nih.gov The reaction of DOS with chlorine radicals, which initiate the chain, leads to the formation of several key products, primarily ketones and alcohols, which remain within the particle phase. nih.gov The formation of these products occurs via the decomposition of hydroperoxides and subsequent reactions of the resulting radicals. nih.gov

The analysis of product yields reveals that ketone formation is the dominant pathway. nih.gov The observed ketone-to-alcohol ratio of over 2:1 suggests that the Russell mechanism, which would produce ketones and alcohols in equal measure, is not the sole operative pathway. nih.gov A significant portion of the ketones is believed to form through the reaction of alkoxy radicals with oxygen at the particle surface and through the Bennett and Summers mechanism, which yields two ketone molecules and hydrogen peroxide from the interaction of peroxy radicals. nih.gov Notably, the absence of aldehyde products indicates that beta-scission of alkoxy radicals is not a significant degradation route under these conditions. nih.gov

Table 1: Primary Products from the Radical-Initiated Oxidation of Dioctyl Sebacate (DOS) in the Presence of O₂ This table summarizes the main products identified and their respective yields in a study modeling the atmospheric oxidation of sebacate esters. nih.gov

| Product | Molar Yield (%) | Implied Formation Pathway |

| Ketone | 38 (± 10) | Reaction of alkoxy radicals with O₂; Bennett and Summers mechanism |

| Alcohol | 14 (± 4) | Russell mechanism |

Antioxidant Interactions and Stabilization Strategies

To mitigate oxidative degradation, antioxidants are incorporated into formulations containing this compound. These additives function by interrupting the radical chain mechanism, thereby extending the material's service life. ost.chresearchgate.net Antioxidants are broadly classified into two main types: primary and secondary, which often work synergistically.

Primary antioxidants , also known as radical scavengers, are typically hydrogen-donating molecules like hindered phenols and aromatic amines. ost.chmdpi.com They intervene in the propagation stage of the oxidation cycle by donating a hydrogen atom to the alkylperoxy radical (ROO•). ost.ch This reaction converts the highly reactive ROO• into a more stable hydroperoxide (ROOH) and generates an antioxidant radical (A•) that is too stable to propagate the chain further. ost.ch 2,6-di-tert-butyl-4-methylphenol (BHT) is a classic example of a hindered phenolic antioxidant used in ester-based oils. researchgate.netmdpi.com

Secondary antioxidants , or hydroperoxide decomposers, work by converting the hydroperoxides (ROOH) formed during oxidation or by the action of primary antioxidants into non-radical, stable products, typically alcohols. ost.ch This prevents the hydroperoxides from decomposing thermally into more reactive radicals (RO• and •OH) that could initiate new oxidation chains. ost.ch

Research has demonstrated significant synergistic effects when different types of antioxidants are used together. For instance, studies on di-2-ethylhexyl sebacate have shown that combining an alkylated diphenylamine (B1679370) (an aminic antioxidant) with BHT (a phenolic antioxidant) results in a much greater stabilizing effect than either additive used alone. researchgate.netmdpi.com This synergy is attributed to the regeneration of the primary BHT antioxidant by the aminic compound, allowing it to scavenge more radicals. researchgate.net Another important class of stabilizers are the Hindered Amine Light Stabilizers (HALS), such as bis-(2, 2, 6, 6-tetramethyl-piperidinyl)-sebacate, which are highly efficient in protecting polymers. researchgate.net

Table 2: Classification of Antioxidants for Ester Stabilization This table outlines the main types of antioxidants and their mechanisms for preventing oxidative degradation.

| Antioxidant Type | Common Examples | Mechanism of Action |

| Primary (Radical Scavengers) | Hindered Phenols (e.g., BHT), Aromatic Amines (e.g., Alkylated Diphenylamines) | Donates a hydrogen atom to peroxy radicals (ROO•), stopping the propagation of the radical chain. ost.ch |

| Secondary (Hydroperoxide Decomposers) | Organosulfur compounds (e.g., Dilauryl thiodipropionate), Organophosphorus compounds | Decomposes hydroperoxides (ROOH) into stable, non-radical products (e.g., alcohols), preventing further radical generation. ost.ch |

| Synergistic Mixtures | Phenolic + Aminic Antioxidants | Combination of mechanisms, often involving regeneration of the primary antioxidant, leading to enhanced overall stability. researchgate.net |

Hydrolytic Degradation Pathways in Diverse Chemical Environments

In addition to oxidation, this compound is susceptible to hydrolytic degradation, a chemical process in which the ester linkages are cleaved by a reaction with water. nsf.gov This reaction breaks the ester down into its constituent molecules: sebacic acid and dodecanol. nsf.gov The rate and extent of this degradation are highly dependent on the surrounding chemical environment, particularly pH and water availability. nsf.govuc.pt

In neutral aqueous environments (pH ≈ 7), such as phosphate-buffered saline (PBS), the hydrolysis of sebacate-based polyesters is typically very slow. uc.pt Studies on poly(glycerol-co-sebacate) (PGS), a polymer containing sebacate ester bonds, show minimal mass loss (around 10-15%) even after 10 weeks of incubation in PBS. uc.pt This indicates a degree of stability in neutral aqueous conditions.

However, the degradation is significantly accelerated in alkaline environments. uc.pt When incubated in a sodium hydroxide (B78521) (NaOH) solution, the rate of hydrolysis increases dramatically due to the catalytic effect of hydroxide ions on the cleavage of the ester bond. uc.pt This accelerated pathway is often used in in-vitro studies to simulate long-term degradation in a shorter timeframe. uc.pt

The physical state and presence of other materials also influence hydrolysis. For materials where this compound is used as a plasticizer, water can accumulate at the interface between the polymer matrix and the plasticizer. scielo.br This localized concentration of water can promote the hydrolytic degradation of the ester, potentially leading to a loss of material properties over time. scielo.br Furthermore, mechanical stress has been shown to directly accelerate the rate of hydrolysis in sebacate-containing elastomers, suggesting a direct relationship between mechanical load and the speed of chemical degradation. nsf.gov

Table 3: Influence of Chemical Environment on Hydrolytic Degradation of Sebacate Esters This table summarizes the degradation behavior of materials containing sebacate ester linkages under different environmental conditions.

| Chemical Environment | Condition | Effect on Hydrolysis Rate | Reference |

| Neutral Aqueous | Immersion in water or PBS (pH ~7) | Slow degradation | nsf.govuc.pt |

| Alkaline Aqueous | Immersion in NaOH solution | Accelerated degradation | uc.pt |

| Stress-Assisted | Application of mechanical stress/strain while in aqueous medium | Significantly accelerated degradation compared to unstressed controls | nsf.gov |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are employed to investigate the intrinsic properties of a single Didodecyl sebacate (B1225510) molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which various molecular properties can be derived.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov For a molecule as flexible as Didodecyl sebacate, with its two long alkyl chains and numerous single bonds, a vast number of conformations (spatial arrangements of atoms) are possible.

DFT studies are critical for mapping the potential energy surface (PES) of the molecule. researchgate.net This is typically achieved by systematically rotating the dihedral angles of the key rotatable bonds and calculating the corresponding energy at each point. mdpi.com The results of such an analysis identify the lowest energy (most stable) conformers and the energy barriers for converting between them. researchgate.net For this compound, the most significant conformational flexibility arises from the rotation around the C-C bonds in the dodecyl chains and the C-O bonds of the ester groups. The lowest energy conformers are generally those that minimize steric hindrance, often adopting extended or folded chain arrangements.

| Conformer | Key Dihedral Angles (τ1, τ2) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 (Global Minimum) | ~180°, ~180° | 0.00 | Fully extended, anti-periplanar arrangement minimizing steric clash. |

| 2 | ~180°, ~60° | +0.85 | One chain in a gauche conformation. |

| 3 | ~60°, ~60° | +1.75 | Both chains adopting a gauche conformation, leading to a more compact structure. |

| 4 | ~90°, ~90° | +4.50 | Transition state between stable conformers. |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate descriptions of electronic structure and are used to predict spectroscopic properties. nih.gov

Once the stable geometries of this compound are identified using DFT, ab initio calculations can be performed to refine the electronic structure. These calculations yield detailed information about molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Furthermore, these methods are used to predict vibrational spectra (Infrared and Raman). mdpi.com By calculating the second derivatives of the energy with respect to atomic positions, harmonic vibrational frequencies can be obtained. These theoretical spectra are invaluable for interpreting and assigning peaks in experimental measurements. Time-dependent extensions of these methods (like TD-DFT) can also predict electronic excitation energies and UV-visible absorption spectra. mpg.denih.gov

| Vibrational Mode | Predicted Frequency (cm-1) | Predicted IR Intensity | Assignment |

|---|---|---|---|

| ν(C=O) | 1735 | High | Symmetric stretch of the ester carbonyl groups. |

| ν(C-O) | 1170 | Medium | Stretch of the ester C-O single bonds. |

| δ(CH2) | 1465 | Medium | Scissoring/bending mode of the methylene (B1212753) groups in the alkyl chains. |

| ρ(CH2) | 720 | Low | Rocking mode of the long alkyl chains. |

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior

While quantum mechanics is ideal for studying single molecules, Molecular Dynamics (MD) simulations are the tool of choice for investigating the behavior of large ensembles of molecules in condensed phases (liquids, solids, or solutions). nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing their trajectories to be tracked over time. psu.edu

In the condensed phase, the properties of this compound are governed by intermolecular interactions, primarily van der Waals forces and electrostatic interactions. aps.orgmdpi.com MD simulations model these forces using a set of empirical potential energy functions known as a force field.

Simulations of liquid this compound can provide insights into its bulk properties, such as density, viscosity, and diffusion coefficients. mdpi.com By analyzing the trajectories of many molecules, it is possible to understand how the long, flexible chains pack together and entangle. At interfaces (e.g., with air, water, or a solid surface), MD simulations can reveal how the molecules orient themselves. For instance, the polar ester groups may preferentially orient towards a polar surface, while the nonpolar alkyl chains orient away from it. researchgate.net

The conformation of a flexible molecule like this compound is highly sensitive to its solvent environment. nih.govresearchgate.net MD simulations can explicitly model these solvent effects by placing the molecule in a simulation box filled with solvent molecules. aps.orgrsc.org

The simulations can quantify how the conformational landscape of this compound changes in different solvents. In a nonpolar solvent like hexane, the dodecyl chains are well-solvated and tend to adopt more extended conformations to maximize favorable van der Waals interactions with the solvent. In contrast, in a polar solvent, the hydrophobic alkyl chains would experience an effective self-attraction (the hydrophobic effect), leading them to adopt more compact, folded conformations to minimize their exposed surface area. The radius of gyration (Rg) is a common metric used to quantify the compactness of a molecule.

| Solvent | Solvent Polarity | Average Radius of Gyration (Rg) (Å) | Inferred Conformation |

|---|---|---|---|

| Vacuum | N/A | 10.5 | Determined by intramolecular forces only. |

| Hexane | Nonpolar | 11.2 | Extended, swollen coil. |

| Ethanol | Polar | 9.8 | More compact due to hydrophobic interactions of the alkyl chains. |

| Water | Highly Polar | 9.1 | Collapsed, globular-like state to minimize hydrophobic exposure. |

Cheminformatics and Predictive Modeling

Cheminformatics applies computational and informational techniques to a broad range of chemical problems. nih.gov One of its most powerful applications is the development of predictive models, such as Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties.

For this compound, QSPR models can be used to predict properties that are difficult or time-consuming to measure experimentally, such as boiling point, vapor pressure, viscosity, or environmental fate parameters. The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural information about the molecule. These descriptors are then used as input variables in a statistical model (e.g., multiple linear regression, neural networks) that has been trained on a dataset of known compounds.

| Descriptor | Calculated Value | Description |

|---|---|---|

| Molecular Weight (MW) | 426.7 g/mol | The mass of one mole of the substance. |

| LogP (Octanol-Water Partition Coefficient) | ~10.5 | A measure of hydrophobicity. |

| Number of Rotatable Bonds | 29 | A measure of molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 52.6 Å2 | Sum of surfaces of polar atoms; relates to transport properties. |

| Molar Refractivity | 130.4 cm3 | Related to the volume and polarizability of the molecule. |

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Esters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov These models are built upon the principle that the properties of a chemical are intrinsically linked to its molecular structure. nih.gov While specific QSPR models developed exclusively for this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied by examining studies on analogous long-chain aliphatic esters.

QSPR models are mathematical equations that relate molecular descriptors—numerical values that quantify different aspects of a molecule's structure—to a specific property of interest. nih.gov For esters similar to this compound, relevant physicochemical properties that could be predicted include boiling point, viscosity, density, and solvent miscibility. The development of a QSPR model typically involves the following steps:

Data Set Selection: A diverse set of esters with known experimental property values is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the dataset. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors.

Variable Selection: Statistical methods are employed to select the most relevant descriptors that have the strongest correlation with the property being modeled.

Model Development: A mathematical model is constructed using techniques such as multiple linear regression (MLR) or more advanced machine learning algorithms.

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For long-chain aliphatic diesters like this compound, key molecular descriptors would likely include:

Molecular Weight and Volume: These fundamental properties often show a strong correlation with bulk physical properties.

Topological Indices: These descriptors quantify molecular branching, size, and shape, which can influence properties like viscosity and boiling point.

Quantum-Chemical Descriptors: Parameters such as dipole moment and polarizability can be important for predicting interactions with other molecules and solvents.

Studies on other esters have demonstrated the utility of QSPR. For example, models have been developed to predict the toxicity of aliphatic esters, where descriptors related to molecular size and electronic properties were found to be significant. mdpi.com Similarly, QSPR approaches have been used to predict the retention times of fatty acid methyl esters in chromatography, with the number of carbon atoms and double bonds being crucial descriptors.

Table 1: Key Physicochemical Properties of this compound and Analogous Esters

| Property | This compound | Dioctyl Sebacate | Didecyl Sebacate |

| Molecular Formula | C34H66O4 nih.gov | C26H50O4 greenchemindustries.com | C30H58O4 nih.gov |

| Molecular Weight ( g/mol ) | 538.89 chemeo.com | 426.68 integratechem.com | 482.8 nih.gov |

| Boiling Point (°C) | 522.2 at 760 mmHg vulcanchem.com | 256 at 5 Torr greenchemindustries.com | - |

| Density (g/cm³ at 25°C) | 0.903 vulcanchem.com | 0.912 greenchemindustries.com | - |

| Flash Point (°C) | 235 vulcanchem.com | >230 °F greenchemindustries.com | - |

Predictive Simulations of Reaction Outcomes

Computational simulations can be employed to predict the outcomes of chemical reactions, such as the synthesis of this compound. These simulations can provide valuable information on reaction kinetics, equilibrium conversions, and the influence of various process parameters, thereby aiding in the optimization of the synthesis process.

The synthesis of this compound typically involves the esterification of sebacic acid with dodecanol (B89629). vulcanchem.com This is a reversible reaction, and driving the equilibrium towards the product side is crucial for achieving high yields. vulcanchem.com Thermodynamic models can be used to predict the equilibrium composition of the reaction mixture under different conditions of temperature, pressure, and reactant ratios.

One powerful approach for modeling such systems is the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT). wikipedia.org PC-SAFT is an equation of state that can accurately describe the thermodynamic properties of complex fluid mixtures, including those containing long-chain molecules and associating species like alcohols and carboxylic acids. wikipedia.org By applying PC-SAFT, it is possible to calculate phase equilibria (vapor-liquid and liquid-liquid) and chemical reaction equilibria simultaneously.

A typical workflow for simulating the esterification of sebacic acid with dodecanol using PC-SAFT would involve:

Pure Component Parameterization: The PC-SAFT model requires three pure-component parameters for each substance: the segment number, the segment diameter, and the dispersion energy. These parameters are typically obtained by fitting the model to experimental vapor pressure and liquid density data. For compounds where experimental data is scarce, group contribution methods can be used to estimate the parameters. dtu.dk

Mixture Modeling: The interactions between different components in the mixture are described using binary interaction parameters, which are adjusted to fit experimental mixture data.

Reaction Equilibrium Calculation: The chemical equilibrium constant for the esterification reaction is determined, often from experimental data or estimated using thermodynamic principles. This, combined with the phase equilibrium calculations from PC-SAFT, allows for the prediction of the final conversion and product distribution.

Kinetic modeling can also be performed to understand the rate at which the reaction proceeds. Such models typically involve rate equations that describe the forward and reverse reaction rates as a function of temperature and the concentrations (or activities) of the reactants and products. For the synthesis of analogous diesters, it has been shown that the reaction often follows second-order kinetics. scribd.com

Computational Fluid Dynamics (CFD) is another powerful simulation tool that can be applied to model the esterification process on a reactor scale. CFD simulations can provide detailed information about the fluid flow patterns, mixing efficiency, and heat and mass transfer within the reactor. This is particularly important for optimizing reactor design and operating conditions to ensure efficient removal of water, which is a byproduct of the esterification reaction, to drive the reaction to completion.

Table 2: Typical Reaction Conditions for the Synthesis of Sebacate Esters

| Parameter | Conventional Synthesis of this compound vulcanchem.com | Enzymatic Synthesis of Dioctyl Sebacate researchgate.net |

| Reactants | Sebacic Acid, Dodecanol | Sebacic Acid, 1-Octanol |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid | Novozym 435 (immobilized lipase) |

| Temperature (°C) | 140–180 | 40 |

| Solvent | None (excess alcohol) | Toluene |

| Water Removal | Vacuum distillation | Molecular sieves |

| Conversion | - | 93% |

Applications in Advanced Materials Science and Engineering

Didodecyl Sebacate (B1225510) as a Plasticizer in Polymer Systems

While various sebacate esters, notably Dioctyl Sebacate (DOS), are widely recognized for their efficacy as plasticizers in polymers like PVC, specific research detailing the performance of didodecyl sebacate in this capacity is limited in publicly available literature. nbinno.com Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains. wsdchemical.com The general characteristics of sebacate esters—such as excellent low-temperature resistance, high thermal stability, and good compatibility with a range of resins—provide a basis for the theoretical potential of this compound as a plasticizer. wsdchemical.com

There is a lack of specific studies focused on the compatibility and miscibility of this compound with common polymer matrices. For a plasticizer to be effective, it must exhibit good miscibility with the host polymer, meaning it can form a homogeneous single-phase system. In general, the compatibility of sebacate esters is considered broad, extending to resins like PVC, polystyrene (PS), ABS, and nitrocellulose. wsdchemical.com However, the longer dodecyl chains of this compound compared to, for instance, the 2-ethylhexyl groups in dioctyl sebacate, would influence its solubility parameter and, consequently, its specific compatibility with different polymers. Without dedicated research, its miscibility profile remains unquantified.

No specific research data is available on the direct influence of this compound on the microstructure and morphology of polymer systems. Generally, plasticizers can affect the degree of crystallinity and the amorphous phase of semi-crystalline polymers. By inserting themselves between polymer chains, they can disrupt crystalline packing and increase the mobility of the amorphous regions, which is directly related to a decrease in the glass transition temperature (Tg) and enhanced flexibility. wsdchemical.com The extent of this influence would depend on the specific interactions between this compound and the polymer .

Detailed studies on the impact of this compound on the processing and rheological behavior of polymers are not present in the available scientific literature. Plasticizers typically reduce the melt viscosity and processing temperatures of thermoplastic polymers, which can lead to easier and more energy-efficient manufacturing through processes like extrusion or injection molding. mdpi.com While it is plausible that this compound would impart such effects, empirical data from rheological studies are needed for confirmation and characterization.

Role in High-Performance Lubricant and Hydraulic Fluid Formulations

This compound has been investigated for its utility as an additive in synthetic lubricants. researchgate.net Synthetic esters are valued in lubrication for their excellent thermal stability, low volatility, and good viscosity-temperature characteristics. researchgate.net this compound, as a diester, fits within this class of high-performance lubricant components.

One study synthesized didecyl sebacate (an isomer of this compound) and evaluated its performance as an additive in fully synthetic engine oils based on polyalphaolefins (PAO). researchgate.net The research found that the addition of the ester to the base oil led to a notable improvement in several key lubricant properties. researchgate.net

Under boundary lubrication conditions, these ester molecules can physically adsorb onto metal surfaces. The polar ester groups form a strong bond with the metal, while the long, non-polar alkyl chains orient themselves away from the surface, creating a protective, low-shear-strength layer. researchgate.net Furthermore, under high pressure and temperature at the friction interface, tribochemical reactions can occur. For esters, this can involve decomposition and the formation of a carbonaceous tribofilm that adheres to the friction surface, offering additional protection. researchgate.net It is hypothesized that this compound would exhibit similar mechanisms, though the specific kinetics and film characteristics would be unique to its molecular structure.

The addition of this compound has been shown to modulate the rheological and performance characteristics of lubricant blends. In a study where 10% didecyl sebacate was added to a polyalphaolefin (PAO) base oil, significant improvements were observed. researchgate.net The presence of the ester reduced the oil's pour point and its low-temperature cranking viscosity, indicating improved fluidity in cold conditions. researchgate.net

Furthermore, the addition of didecyl sebacate improved the lubricity of the oil, as measured by an increase in the weld load in a four-ball test. researchgate.net The viscosity index, a measure of how much an oil's viscosity changes with temperature, was also enhanced. researchgate.net These findings demonstrate that didecyl sebacate can act as a multifunctional additive, improving low-temperature performance, lubricity, and viscosity characteristics of a synthetic base oil. researchgate.net

The table below summarizes the research findings on the effect of a 10% addition of Didecyl Sebacate to a PAO base oil. researchgate.net

| Property | PAO Base Oil | PAO + 10% Didecyl Sebacate | Unit |

|---|---|---|---|

| Pour Point | -54 | <-60 | °C |

| Kinematic Viscosity at 40°C | 17.0 | 17.2 | mm²/s |

| Kinematic Viscosity at 100°C | 3.9 | 4.1 | mm²/s |

| Viscosity Index | 130 | 144 | - |

| Low-Temperature Cranking Viscosity at -30°C | 2700 | 2300 | mPa·s |

| Noack Volatility | 12.8 | 13.5 | % mass |

| Weld Load | 110 | 120 | kg |

Environmental Fate and Biogeochemical Transformations

Biodegradation Pathways in Environmental Matrices

The biodegradation of didodecyl sebacate (B1225510) is expected to be the primary mechanism of its removal from the environment. As a long-chain aliphatic ester, its degradation is anticipated to proceed through enzymatic hydrolysis, followed by the further breakdown of its constituent parts.

Under aerobic conditions, diesters like sebacates are known to be biodegradable. Studies on related compounds, such as dibutyl sebacate, indicate they are readily biodegraded by various microorganisms. atamanchemicals.com The rate of biodegradation for aliphatic esters can be influenced by the length of the alkyl chains; longer chains may result in a slower degradation rate. ecetoc.orgukm.my For instance, studies on palm-based methyl ester sulphonates showed that the C12 homologue biodegraded faster than the C16 homologue. ukm.my Given its two long C12 alkyl chains, didodecyl sebacate is expected to be biodegradable, although potentially at a slower rate than its shorter-chain counterparts. The ultimate degradation products under aerobic conditions are expected to be carbon dioxide and water. epa.gov